Bis(pentafluorophenyl)hydroxyphosphine
Overview
Description
Bis(pentafluorophenyl)hydroxyphosphine is a chemical compound with the molecular formula C12HF10OP . It has a molecular weight of 382.1 .
Synthesis Analysis
Bis(pentafluorophenyl)hydroxyphosphine can be synthesized by the addition of bis(pentafluorophenyl)phosphinous acid to α,β-alkenones and α,β,β’-alkene-diones in anhydrous Et2O . This reaction proceeds rapidly and regiospecifically at the C=C bond of the substrate at room temperature in the absence of catalysts .Molecular Structure Analysis
The InChI code for Bis(pentafluorophenyl)hydroxyphosphine is 1S/C12HF10OP/c13-1-3(15)7(19)11(8(20)4(1)16)24(23)12-9(21)5(17)2(14)6(18)10(12)22/h23H .Chemical Reactions Analysis
Bis(pentafluorophenyl)hydroxyphosphine is involved in the synthesis of P,P-bis(pentafluorophenyl)phosphorylalkanones and -alkanediones . The reaction leads to bis(pentafluorophenyl)phosphorylated alkanones and alkanediones, as a rule, in the yields close to quantitative and can be considered as a highly efficient method for the synthesis of the corresponding functionalized phosphine oxides .Scientific Research Applications
Application 1: Synthesis and Structural Studies of Complexes
- Summary of the Application : Bis(pentafluorophenyl)mercury is used in the synthesis and structural studies of complexes with Di(phosphane oxide) ligands .
- Methods of Application or Experimental Procedures : The reaction of bis(pentafluorophenyl)mercury with the ligands bis(diphenylphosphano)methane P,P’-dioxide, bis{2-(N,N,N’N’-tetraethyldiaminophosphano)imidazol-1-yl} methane P,P’-dioxide, and bis(2-diphenylphosphanophenyl) ether P,P’-dioxide afforded crystalline σ-donor complexes .
- Results or Outcomes : The molecular structures of the complexes show considerable differences. The Hg-O bond lengths of complexes differ substantially (range 2.5373 (14)-2.966 (3) Å) owing to structural and bonding differences .
Application 2: Catalyst for Hydrosilylation of Carbonyls
- Summary of the Application : Bis(pentafluorophenyl)borinic acid has been found to be an effective and stable catalyst for the hydrosilylation of carbonyls .
- Methods of Application or Experimental Procedures : The use of bis(pentafluorophenyl)borinic acid and the industrial by-product PMHS could facilitate the reduction of carbonyls into alcohols under atmospheric conditions .
- Results or Outcomes : This method demonstrates the potential of bis(pentafluorophenyl)borinic acid as a catalyst for the hydrosilylation of carbonyls .
Application 3: Synthesis of Complex Structures
- Summary of the Application : Bis(pentafluorophenyl)borane has been widely exploited as a means of incorporating Lewis acidic –B (C 6 F 5) 2 groups into complex structures for a range of applications .
- Methods of Application or Experimental Procedures : The synthesis of bis-pentafluorophenyl borane was targeted in the early 1990’s as a potentially useful synthon for incorporating –B (C 6 F 5) 2 groups into molecules via hydroboration or sigma bond metathesis protocols .
- Results or Outcomes : Since the first publication describing its synthesis 25 years ago, bis-pentafluorophenylborane has seen widespread use and has come to be known in the literature as “Piers’ borane” .
Application 4: Activation of Strong Bonds
- Summary of the Application : Bis(pentafluorophenyl)borane has found recent application in the activation of strong bonds, such as C–O and C–F .
- Methods of Application or Experimental Procedures : The Stephan group found that bis(pentafluorophenyl)borane is an effective stoichiometric reagent for reducing the C–F bonds in tertiary, secondary and primary alkyl fluorides .
- Results or Outcomes : This constitutes a rare example of the activation of strong bonds .
Application 5: Lewis Acid Catalysis
- Summary of the Application : Bis(pentafluorophenyl)borane has been employed extensively as a Lewis acid for a variety of chemical applications .
- Methods of Application or Experimental Procedures : The parent compound, B (C6F5)3, was reported in the early 1960s, and its remarkable properties led eventually to its extensive exploitation in the 1990s as an olefin polymerization co-catalyst .
- Results or Outcomes : This resulted in its widespread commercial availability and gave chemists the opportunity to explore applications as a Lewis acid catalyst for many other useful transformations .
Safety And Hazards
properties
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)phosphinous acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HF10OP/c13-1-3(15)7(19)11(8(20)4(1)16)24(23)12-9(21)5(17)2(14)6(18)10(12)22/h23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRBKSOIRNHMSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)O)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HF10OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(pentafluorophenyl)hydroxyphosphine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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